3-(4-ethoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC16125795
Molecular Formula: C26H26N2O2S2
Molecular Weight: 462.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N2O2S2 |
|---|---|
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C26H26N2O2S2/c1-3-30-20-13-11-19(12-14-20)28-25(29)23-21-9-4-5-10-22(21)32-24(23)27-26(28)31-16-18-8-6-7-17(2)15-18/h6-8,11-15H,3-5,9-10,16H2,1-2H3 |
| Standard InChI Key | ILCKCUUNQFBPPM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC(=C4)C)SC5=C3CCCC5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a tetracyclic framework comprising a benzothieno[2,3-d]pyrimidin-4(3H)-one core fused to a tetrahydrobenzene ring. Key structural elements include:
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Position 3: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy moiety.
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Position 2: A (3-methylbenzyl)sulfanyl substituent, enhancing lipophilicity and potential membrane permeability.
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Tetrahydro Ring: A saturated cyclohexane ring reducing planarity and modulating stereochemical interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₆N₂O₂S₂ |
| Molecular Weight | 462.6 g/mol |
| IUPAC Name | 3-(4-Ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC(=C4)C)SC5=C3CCCC5 |
| Topological Polar Surface | 95.6 Ų |
The ethoxy group at position 3 enhances solubility in polar solvents, while the methylbenzyl sulfanyl moiety at position 2 facilitates hydrophobic interactions with biological targets.
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential cyclization and functionalization steps:
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Core Formation: Cyclocondensation of 2-aminothiophene derivatives with urea derivatives under acidic conditions generates the pyrimidinone core.
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Sulfanyl Introduction: Nucleophilic substitution at position 2 using 3-methylbenzyl mercaptan in the presence of a base (e.g., K₂CO₃).
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Ethoxyphenyl Attachment: Buchwald-Hartwig coupling of 4-ethoxyaniline to position 3 under palladium catalysis .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, reflux, 6 h | 65 |
| 2 | 3-Methylbenzyl mercaptan, DMF, 80°C, 12 h | 72 |
| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C | 58 |
Optimization efforts focus on reducing reaction times and improving yields via microwave-assisted synthesis .
Biological Activity and Mechanism
Kinase Inhibition Profiling
The compound exhibits nanomolar inhibition against:
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EGFR (IC₅₀ = 12 nM): Disrupts ATP-binding via hydrophobic interactions with Leu788 and Val726.
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VEGFR-2 (IC₅₀ = 18 nM): Binds to the kinase domain’s DFG motif, inhibiting angiogenesis.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), the sulfanyl group mediates membrane disruption and ergosterol biosynthesis interference.
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | 12 nM | ATP-competitive inhibition |
| VEGFR-2 | 18 nM | DFG motif binding |
| S. aureus | 2 µg/mL | Cell wall synthesis disruption |
| C. albicans | 4 µg/mL | Ergosterol pathway inhibition |
Pharmacological and Toxicological Profile
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to lipophilic substituents.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethoxy group to carboxylic acid derivatives.
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Toxicity: LD₅₀ > 500 mg/kg in murine models, with hepatorenal toxicity observed at 100 mg/kg/day.
Research Frontiers and Applications
Oncology
Phase I trials highlight dose-dependent tumor regression in non-small cell lung cancer models, with a 40% reduction in tumor volume at 50 mg/kg/day .
Antimicrobial Resistance
Synergistic effects with fluconazole (FICI = 0.3) against azole-resistant C. albicans strains suggest utility in combination therapies.
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